![molecular formula C14H24N4O4 B608189 JHU-083 CAS No. 1998725-11-3](/img/structure/B608189.png)
JHU-083
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JHU-083 is an experimental drug that acts as a glutaminase inhibitor . It is a prodrug, which means it is metabolically converted within the body to its active form, 6-diazo-5-oxo-L-norleucine . It selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress .
Synthesis Analysis
JHU-083 is a prodrug of 6-diazo-5-oxo-L-norleucine (DON) . It has been researched for the treatment of various neurological conditions such as depression, Alzheimer’s disease, and cerebral malaria . It has also been studied for its effects on multiple sclerosis, atherosclerosis, hepatitis, and some forms of cancer .Molecular Structure Analysis
The chemical formula of JHU-083 is C14H24N4O4 . Its exact mass is 312.18 and its molecular weight is 312.370 . The elemental analysis shows that it contains Carbon (53.83%), Hydrogen (7.74%), Nitrogen (17.94%), and Oxygen (20.49%) .Chemical Reactions Analysis
JHU-083 blocks glutaminase activity in brain CD11b+ cells and experimental cerebral malaria (ECM), resulting in a net decrease of glutamate levels in the animals .Physical And Chemical Properties Analysis
JHU-083 is stable if stored as directed . It should be protected from light and heat . Its solutions are unstable and should be freshly prepared .Wissenschaftliche Forschungsanwendungen
Treatment of Malignant Glioma
JHU-083 has been found effective in reducing glioma cell growth, modulating cell metabolism, and disrupting mTOR signaling. It specifically targets glutamine metabolism, showing efficacy in preclinical models of IDHmut glioma, and measurably decreasing mTOR signaling (Yamashita et al., 2020).
Improving Cognition in Alzheimer's Disease
In a study using humanized APOE4 knock-in mouse models, JHU-083 was observed to improve hippocampal-dependent cognitive performance. It inhibited increases in glutaminase (GLS) activity and inflammatory markers, suggesting its potential as a therapeutic strategy for Alzheimer's disease (Hollinger et al., 2020).
Treatment of Medulloblastoma
JHU-083 has shown effectiveness in treating MYC-driven medulloblastoma. By targeting glutamine metabolism, it causes decreased growth and increased apoptosis in cancer cell lines. It has been tested in both immune-competent and immune-deficient animal models, demonstrating significant survival benefits (Hanaford et al., 2019).
Attenuating Deficits in Multiple Sclerosis (MS)
JHU-083 has been found to attenuate physical and cognitive deficits in a mouse model of MS. It selectively inhibits T-cell proliferation and decreases T-cell activation, significantly decreasing the severity of the experimental autoimmune encephalomyelitis (EAE), a model for MS (Hollinger et al., 2019).
Preventing Depression-Associated Behaviors
In studies involving mice subjected to chronic social defeat stress, JHU-083 normalized glutaminase activity and reversed the inflammatory activation of CD11b+ cells in the prefrontal cortex and hippocampus. This suggests its potential in addressing stress-associated psychiatric conditions like major depressive disorder (Zhu et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
JHU-083 has been researched for the treatment of various neurological conditions such as depression, Alzheimer’s disease, and cerebral malaria . It has also been studied for its effects on multiple sclerosis, atherosclerosis, hepatitis, and some forms of cancer . Future research may continue to explore these areas and potentially uncover new therapeutic applications for JHU-083.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCHOFKIPHQBW-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137283416 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.